molecular formula C9H13Cl2N3O B1487780 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride CAS No. 1220038-29-8

4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride

Cat. No. B1487780
M. Wt: 250.12 g/mol
InChI Key: ZIEANXKKRDWOBY-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride, also known as CPOP hydrochloride, is a novel compound significant in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. It has a molecular weight of 250.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClN3O.ClH/c10-8-3-9 (13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H . This indicates the presence of a pyrimidine ring with a chloro group at the 4th position and a pyrrolidin-3-ylmethoxy group at the 6th position.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.13 . Its molecular formula is C9H13Cl2N3O . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidine derivatives, including variations similar to 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine, have been explored for their antiviral activity and chemical synthesis processes. For instance, the synthesis of certain 4-substituted and 2,4-disubstituted pyrimidines has been studied, showcasing methods to create compounds with slight activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although with noted cytotoxicity (Saxena et al., 1988).
  • The reactivity of pyrimidine derivatives in the presence of aluminium chloride highlights the chemical versatility of pyrimidines, including their tritiation, which is crucial for labeling and tracing in biochemical research (Măntescu et al., 1965).
  • Research into the synthesis and characterization of betainic pyrimidinaminides, including compounds structurally related to 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine, indicates the production of stable compounds under specific conditions, which could be relevant for developing new materials or pharmaceuticals (Schmidt, 2002).

Potential Biological Activities

  • The exploration of pyrimidine derivatives for potential biological activities, such as antiproliferative and antiviral properties, has been a focus. For example, the synthesis of 5-fluorotubercidin from pyrimidine precursors has been investigated for its biological activity, demonstrating no significant toxicity in certain cell lines, which could suggest its safety for further biological applications (Wang et al., 2004).
  • The interaction of pyrimidine derivatives with glycine esters has been studied, revealing the synthesis of novel compounds with potential for further exploration in medicinal chemistry (Zinchenko et al., 2018).

Safety And Hazards

The compound is labeled as an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-3-9(13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEANXKKRDWOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718613
Record name 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride

CAS RN

1220038-29-8
Record name 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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